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Compound of Interest

Compound Name: Aloisine RP106

Cat. No.: B1680015

CAS Number: 496864-15-4
Molecular Formula: C17H19N30
Molecular Weight: 281.36 g/mol

Synonyms: RP106, 7-n-Butyl-6-(4-methoxyphenyl)-[SH]pyrrolo[2,3-b]pyrazine

Abstract

Aloisine RP106 is a synthetic pyrrolo[2,3-b]pyrazine derivative that has emerged as a potent,
ATP-competitive inhibitor of a select group of serine/threonine kinases. Primarily targeting
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), Aloisine RP106
serves as a valuable tool for researchers in the fields of cell cycle regulation, neurobiology, and
drug discovery. This technical guide provides a comprehensive overview of Aloisine RP106,
including its biochemical properties, mechanism of action, experimental protocols for its use,
and a visualization of the signaling pathways it modulates. The information presented is
intended for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in
regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation
of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic
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intervention. Similarly, Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in various
signaling pathways, including those involved in metabolism, neurodevelopment, and apoptosis.
Its aberrant activity has been implicated in neurodegenerative diseases, such as Alzheimer's
disease, as well as in cancer and bipolar disorder.

Aloisine RP106 belongs to the aloisine family of compounds, which have been identified as
potent inhibitors of both CDKs and GSK-3.[1][2] Specifically, Aloisine RP106 demonstrates
significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3.[3] Its ability to
competitively bind to the ATP-binding pocket of these kinases provides a mechanism for
modulating their activity and studying their downstream effects.[1][2]

Biochemical and Pharmacological Data

The inhibitory activity of Aloisine RP106 and its closely related analog, Aloisine A, has been
characterized against a panel of kinases. The following table summarizes the half-maximal
inhibitory concentration (ICso) values, providing a quantitative measure of their potency.

Compound Target Kinase ICs0 (M)
Aloisine RP106 CDK1/cyclin B 0.70
CDK5/p25 1.5

GSK-30/B 0.92

Aloisine A (RP107) CDK1/cyclin B 0.15
CDK2/cyclin A 0.12

CDK2/cyclin E 0.4

CDK5/p35 0.16

GSK-3a 0.5

GSK-3B 1.5

Data compiled from Mettey et al., 2003.[1][2]

Mechanism of Action and Signaling Pathways
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Aloisine RP106 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of
sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. This
inhibition affects key cellular processes, most notably cell cycle progression and signaling
cascades regulated by GSK-3.

Inhibition of CDK1/Cyclin B and Cell Cycle Arrest

CDK1, in complex with cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition
of CDK1/cyclin B by Aloisine RP106 prevents the phosphorylation of proteins required for
mitotic entry, leading to cell cycle arrest in the G2 phase. This mechanism is central to its
potential as an anti-proliferative agent.
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Caption: Inhibition of the CDK1/Cyclin B pathway by Aloisine RP106, leading to G2 cell cycle
arrest.

Inhibition of GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a multitude of signaling pathways. Its
inhibition by Aloisine RP106 can lead to the activation of pathways that are normally
suppressed by GSK-3 activity, such as the Wnt/(3-catenin pathway. In the absence of Wnt
signaling, GSK-3 phosphorylates [3-catenin, targeting it for degradation. Inhibition of GSK-3 by
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Aloisine RP106 prevents this phosphorylation, leading to the stabilization and nuclear
translocation of B-catenin, and subsequent transcription of target genes.
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Caption: Aloisine RP106 inhibits GSK-3, leading to the stabilization and nuclear translocation
of B-catenin.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity
of Aloisine RP106. Researchers should optimize these protocols for their specific experimental
conditions.

In Vitro Kinase Assay for CDK1/cyclin B

This protocol describes a method to measure the kinase activity of CDK1/cyclin B using
Histone H1 as a substrate.

Materials:

e Recombinant active CDK1/cyclin B
e Histone H1 (substrate)

o Aloisine RP106 (or other inhibitors)

e Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

o [y-2P]ATP

e ATP solution

e Phosphocellulose paper
 Scintillation counter
Procedure:

e Prepare a reaction mixture containing kinase assay buffer, Histone H1, and the desired
concentration of Aloisine RP106.
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« Initiate the reaction by adding a mixture of [y-32P]ATP and non-radioactive ATP to the
reaction mixture, followed by the addition of CDK1/cyclin B.

 Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
o Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

o Wash the phosphocellulose paper extensively with phosphoric acid to remove
unincorporated [y-32P]ATP.

o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase inhibition relative to a control reaction without the
inhibitor.

In Vitro Kinase Assay for GSK-3

This protocol outlines a method for assessing GSK-3 activity using a synthetic peptide
substrate.

Materials:

» Recombinant active GSK-3

e GS-1 peptide (a synthetic substrate for GSK-3)
e Aloisine RP106

o Kinase assay buffer

o [y-2P]ATP

e ATP solution

e Phosphocellulose paper

 Scintillation counter

Procedure:
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o Prepare a reaction mixture containing kinase assay buffer, GS-1 peptide, and various
concentrations of Aloisine RP106.

 Start the kinase reaction by adding a solution of [y-32P]ATP and non-radioactive ATP,
followed by the GSK-3 enzyme.

e Incubate the mixture at 30°C for a defined period.

o Terminate the reaction and quantify the incorporated radioactivity as described in the
CDK1/cyclin B assay protocol.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of Aloisine
RP106 on the cell cycle distribution of a cell population.

Materials:

o Cultured cells

» Aloisine RP106

e Phosphate-buffered saline (PBS)

e 70% Ethanol (ice-cold)

e Propidium lodide (P1) staining solution (containing RNase A)

e Flow cytometer

Procedure:

e Seed cells in appropriate culture vessels and allow them to adhere.

e Treat the cells with various concentrations of Aloisine RP106 or a vehicle control for a
desired duration (e.g., 24-48 hours).

e Harvest the cells by trypsinization and wash them with PBS.
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e Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
Incubate at -20°C for at least 2 hours.

¢ Wash the fixed cells with PBS to remove the ethanol.

o Resuspend the cell pellet in Pl staining solution and incubate in the dark at room
temperature for 30 minutes.

e Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI
fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the
cell cycle.

Conclusion

Aloisine RP106 is a valuable chemical probe for studying the roles of CDK1, CDK5, and GSK-
3 in various cellular and physiological contexts. Its well-defined mechanism of action as an
ATP-competitive inhibitor, coupled with its potency and selectivity, makes it a powerful tool for
dissecting complex signaling pathways. The experimental protocols and pathway diagrams
provided in this guide offer a foundation for researchers to effectively utilize Aloisine RP106 in
their investigations into cell cycle control, neurobiology, and the development of novel
therapeutic strategies.

Disclaimer: Aloisine RP106 is for research use only and is not intended for human or
veterinary use. Researchers should adhere to all applicable safety guidelines when handling
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680015#aloisine-rp106-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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